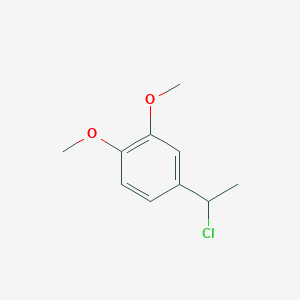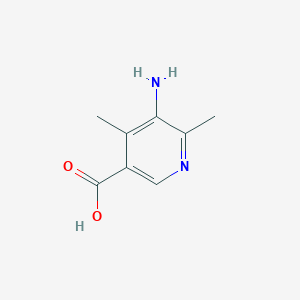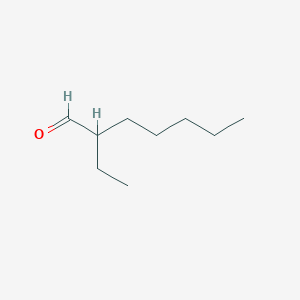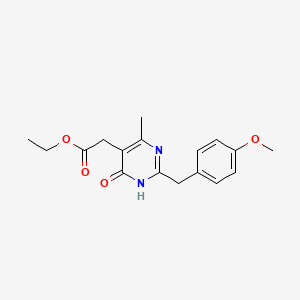![molecular formula C11H14N4O2S B12122262 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine: (CAS#: 849019-86-9) belongs to the class of triazoles. Its chemical formula is C₁₁H₁₄N₄O₂S , with a molecular weight of 266.32 g/mol . This compound features a triazole ring substituted with a phenylpropyl group and a sulfonyl group.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the sulfonyl and phenylpropyl moieties onto the triazole scaffold. While specific methods may vary, a common approach includes nucleophilic substitution reactions or condensation reactions.
Reaction Conditions::Sulfonylation: The sulfonyl group can be introduced via a reaction between the triazole amine and a sulfonyl chloride or sulfonyl fluoride.
Phenylpropylation: The phenylpropyl group can be added through nucleophilic substitution or condensation reactions using appropriate reagents.
Industrial Production:: Industrial-scale production methods typically optimize yield, scalability, and cost-effectiveness. detailed industrial processes for this compound are proprietary and may not be publicly available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the sulfonyl group.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions.
Phenylpropylation: Alkyl halides (e.g., 3-chloropropylbenzene) with a base (e.g., potassium carbonate).
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Common products include sulfonylated triazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to the sulfonyl group or the triazole ring.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers often compare it to related triazoles or sulfonylated molecules.
Eigenschaften
Molekularformel |
C11H14N4O2S |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c12-10-13-11(15-14-10)18(16,17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15) |
InChI-Schlüssel |
BNLLNNMRSKIGDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)



![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)


![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)


![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12122241.png)

